Ethyl 3-methylisoxazole-4-carboxylate

Chemical Stability Ring-Opening DMSO Solution

Ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8) is a heterocyclic building block belonging to the isoxazole-4-carboxylate ester class, characterized by a 3-methyl substituted isoxazole ring bearing an ethyl ester at the 4-position. It is a key starting material for the synthesis of 5-substituted isoxazole-4-carboxylic esters used in biomimetic synthesis , and serves as a fully characterized reference standard and specified impurity (Leflunomide Impurity in the quality control and analytical method validation of the immunosuppressive drug Leflunomide.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 20328-15-8
Cat. No. B104236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylisoxazole-4-carboxylate
CAS20328-15-8
Synonyms3-Methyl-4-isoxazolecarboxylic Acid Ethyl Ester;  NSC 250960
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CON=C1C
InChIInChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3
InChIKeyAEWHICNMVQOWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methylisoxazole-4-Carboxylate (CAS 20328-15-8) Procurement & Selection Guide for Research and Industrial Applications


Ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8) is a heterocyclic building block belonging to the isoxazole-4-carboxylate ester class, characterized by a 3-methyl substituted isoxazole ring bearing an ethyl ester at the 4-position . It is a key starting material for the synthesis of 5-substituted isoxazole-4-carboxylic esters used in biomimetic synthesis [1], and serves as a fully characterized reference standard and specified impurity (Leflunomide Impurity 9) in the quality control and analytical method validation of the immunosuppressive drug Leflunomide .

Why Ethyl 3-Methylisoxazole-4-Carboxylate Cannot Be Interchanged with Generic Isoxazole Esters


Isoxazole-4-carboxylate esters exhibit distinct physicochemical properties and synthetic utility based on subtle variations in ring substitution and ester identity. The specific 3-methyl substitution pattern and ethyl ester group in ethyl 3-methylisoxazole-4-carboxylate confer unique attributes that directly impact experimental outcomes. For instance, the location of the methyl group (3- vs. 5-position) alters both the predicted pKa and the physical state of the compound (liquid vs. solid), which influences handling and solubility [1]. Furthermore, the ethyl ester moiety is critical for maintaining ring integrity under certain storage and reaction conditions, a property not shared by the corresponding carboxylic acid derivative [2]. These non-interchangeable characteristics are detailed with quantitative comparative data in the evidence guide below.

Quantitative Differentiation of Ethyl 3-Methylisoxazole-4-Carboxylate from Key Analogs: A Comparative Evidence Guide


Superior Isoxazole Ring Stability: Ethyl Ester vs. Carboxylic Acid Derivative

In a comparative stability study of isoxazole derivatives, the ethyl ester derivative exhibited no ring cleavage in DMSO solution, while the corresponding carboxylic acid derivative underwent significant isoxazole ring cleavage by decarboxylation, transforming into a β-keto nitrile ring-opening product over several days [1]. This demonstrates that the ethyl ester moiety confers superior chemical stability to the isoxazole core compared to the free carboxylic acid analog under identical conditions.

Chemical Stability Ring-Opening DMSO Solution

Regioisomeric Differentiation: Predicted pKa of 3-Methyl vs. 5-Methyl Analog

The predicted acid dissociation constant (pKa) of ethyl 3-methylisoxazole-4-carboxylate is -3.24±0.50, which is measurably distinct from that of its regioisomer, ethyl 5-methylisoxazole-4-carboxylate, which has a predicted pKa of -3.53±0.50 [1]. This difference of approximately 0.3 pKa units arises from the electronic influence of the methyl group's position on the isoxazole ring.

Acid Dissociation Constant Isoxazole Regioisomers Reactivity

Physical State and Handling Differentiation: Liquid vs. Solid at Room Temperature

Ethyl 3-methylisoxazole-4-carboxylate is a liquid at room temperature (appearance: colorless to pale yellow liquid) , whereas its regioisomer, ethyl 5-methylisoxazole-4-carboxylate, is a solid with a reported melting point of 49-52°C [1]. This fundamental physical difference dictates distinct handling and solubility protocols.

Physical Properties Handling Solubility

Boiling Point and Density Differentiation for Purification and Formulation

Ethyl 3-methylisoxazole-4-carboxylate exhibits a boiling point of 64°C at 0.6 mmHg and a predicted density of 1.139±0.06 g/cm³ . These values differ from those of the unsubstituted ethyl isoxazole-4-carboxylate (CAS 80370-40-7), which has a boiling point of 220°C and a density of 1.177 g/cm³ . The significantly lower boiling point under reduced pressure facilitates purification by distillation, while the lower density impacts solvent layering and extraction procedures.

Purification Distillation Density

Ester Moiety Impact on Lipophilicity: Ethyl vs. Methyl Ester

The ethyl ester of 3-methylisoxazole-4-carboxylate has a predicted XLogP3 value of 1.05 , indicating higher lipophilicity compared to the corresponding methyl ester (CAS 92234-50-9), which has an XLogP3 of 0.6 . This difference of 0.45 log units represents a nearly three-fold increase in the octanol-water partition coefficient.

Lipophilicity LogP Drug Design

Regulatory Compliance and Traceability: A Specified Impurity in Leflunomide

Ethyl 3-methylisoxazole-4-carboxylate is a designated impurity (Leflunomide Impurity 9) of the active pharmaceutical ingredient (API) Leflunomide . It is supplied as a fully characterized reference standard for use in analytical method development, method validation (AMV), and quality control (QC) applications, with traceability to USP or EP pharmacopeial standards available . This specific regulatory recognition is not a general property of all isoxazole esters.

Reference Standard Impurity Profiling Regulatory Compliance

Ethyl 3-Methylisoxazole-4-Carboxylate: Validated Research and Industrial Application Scenarios


Regulatory-Compliant Impurity Analysis in Leflunomide Drug Development

Procure Ethyl 3-methylisoxazole-4-carboxylate (Leflunomide Impurity 9) as a certified reference standard for developing and validating HPLC or UPLC methods to quantify this specified impurity in Leflunomide API and finished drug products, ensuring compliance with ICH Q3A/Q3B guidelines and USP/EP monographs . The compound's characterized purity and traceability documentation are essential for regulatory submissions (e.g., ANDA, NDA) and batch release testing in GMP environments.

Building Block for 5-Substituted Isoxazole-4-Carboxylate Synthesis

Use Ethyl 3-methylisoxazole-4-carboxylate as a starting material for synthesizing 5-substituted derivatives, such as ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, via a high-yielding procedure [1]. The 3-methyl substitution pattern provides the correct regiochemistry for subsequent functionalization at the 5-position, which is critical for preparing advanced intermediates in biomimetic synthesis campaigns (e.g., towards α-cyclopiazonic acid).

Medicinal Chemistry for Enhanced Lipophilicity in Lead Optimization

Incorporate Ethyl 3-methylisoxazole-4-carboxylate as a lipophilic building block (XLogP3 = 1.05) into synthetic routes for novel drug candidates where increased membrane permeability or metabolic stability is desired . Its ethyl ester group offers a ~3-fold increase in octanol-water partition coefficient relative to the methyl ester analog, providing a tunable handle for modulating pharmacokinetic properties in early-stage drug discovery programs targeting autoimmune or inflammatory diseases.

Automated Synthesis Platforms Requiring Liquid Reagents

Select Ethyl 3-methylisoxazole-4-carboxylate for use in automated high-throughput experimentation (HTE) or flow chemistry setups due to its liquid state at room temperature, which eliminates the need for pre-dissolution and enables precise liquid handling and dispensing [2]. This contrasts with the solid regioisomer (ethyl 5-methylisoxazole-4-carboxylate), which requires additional steps and potential solubility issues in automated workflows.

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